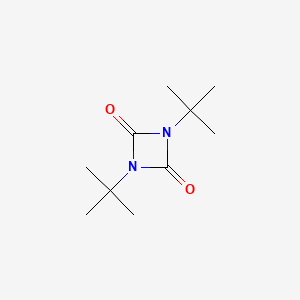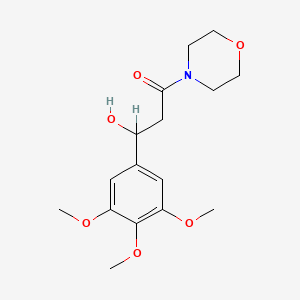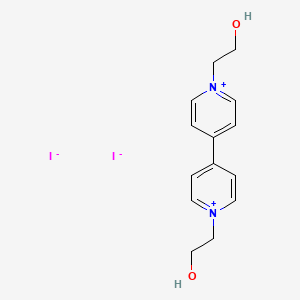
4,4'-Bipyridinium, 1,1'-bis(2-hydroxyethyl)-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide is a chemical compound with the molecular formula C14H18N2O2I2. This compound is part of the bipyridinium family, which is known for its applications in various fields such as chemistry, biology, and industry. The bipyridinium core structure is characterized by two pyridine rings connected by a single bond, and in this specific compound, each nitrogen atom in the bipyridinium structure is substituted with a 2-hydroxyethyl group, and the compound is further complexed with two iodide ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide typically involves the alkylation of 4,4’-bipyridine with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then treated with hydroiodic acid to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or recrystallization techniques to obtain high purity 4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide.
化学反応の分析
Types of Reactions
4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding bipyridinium radical cation.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides are used in the presence of a base.
Major Products
Oxidation: N-oxides of the bipyridinium compound.
Reduction: Bipyridinium radical cation.
Substitution: Substituted bipyridinium derivatives with various functional groups.
科学的研究の応用
4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide has several scientific research applications:
Chemistry: Used as a redox-active compound in electrochemical studies and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial properties and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of electrochromic devices and redox flow batteries due to its redox properties.
作用機序
The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide involves its redox activity. The compound can undergo reversible oxidation and reduction, making it useful in redox flow batteries and electrochemical applications. The molecular targets include various redox-active sites in biological systems and electrochemical devices. The pathways involved are primarily electron transfer processes that facilitate the compound’s redox cycling.
類似化合物との比較
Similar Compounds
4,4’-Bipyridinium, 1,1’-dimethyl-:
4,4’-Bipyridinium, 1,1’-diheptyl-: Used in electrochromic devices and organic electronics.
2,2’-Bipyridine: Commonly used as a ligand in coordination chemistry.
Uniqueness
4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide is unique due to its hydroxyl functional groups, which enhance its solubility in water and its ability to form hydrogen bonds. This makes it particularly useful in biological and medicinal applications where solubility and interaction with biological molecules are crucial.
特性
CAS番号 |
25015-61-6 |
|---|---|
分子式 |
C14H18I2N2O2 |
分子量 |
500.11 g/mol |
IUPAC名 |
2-[4-[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethanol;diiodide |
InChI |
InChI=1S/C14H18N2O2.2HI/c17-11-9-15-5-1-13(2-6-15)14-3-7-16(8-4-14)10-12-18;;/h1-8,17-18H,9-12H2;2*1H/q+2;;/p-2 |
InChIキー |
BTNCVCUDZUDSNE-UHFFFAOYSA-L |
正規SMILES |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCO)CCO.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


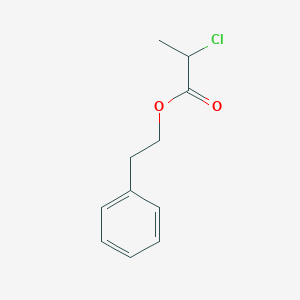
![4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate](/img/structure/B14695733.png)
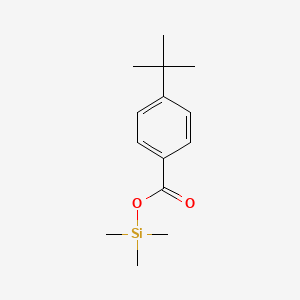
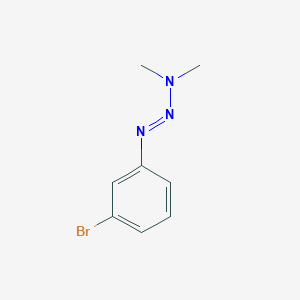
![[(2-Chloroethenyl)sulfanyl]benzene](/img/structure/B14695770.png)
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde](/img/structure/B14695773.png)
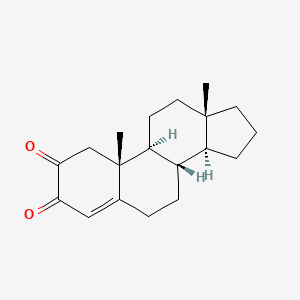
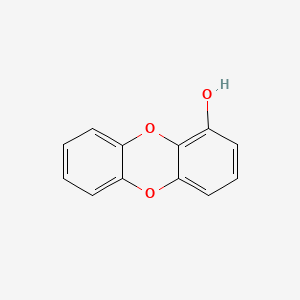
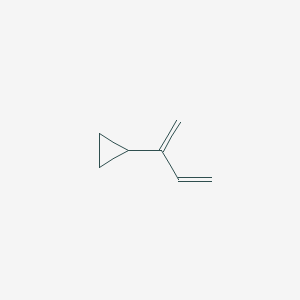
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14695790.png)
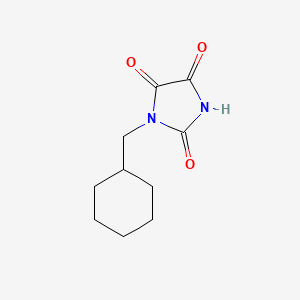
![1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene](/img/structure/B14695795.png)
